2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide
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Overview
Description
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide is a complex organic compound that features a piperidine ring substituted with a methoxyphenylsulfonyl group and a phenethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Phenethylacetamide Moiety: The final step involves the acylation of the piperidine derivative with phenethylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding phenol derivative.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 4-hydroxyphenylsulfonyl derivative.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenylsulfonyl group may enhance binding affinity to certain proteins, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The phenethylacetamide moiety may contribute to the compound’s overall bioactivity by interacting with cellular pathways involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide
- 2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide
- 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide
Uniqueness
Compared to its analogs, 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide may exhibit unique pharmacological properties due to the presence of the methoxy group, which can influence its electronic and steric characteristics. This can result in different binding affinities and selectivities for biological targets, potentially leading to distinct therapeutic effects.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-20-10-12-21(13-11-20)29(26,27)24-16-6-5-9-19(24)17-22(25)23-15-14-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTGVGATJSQGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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